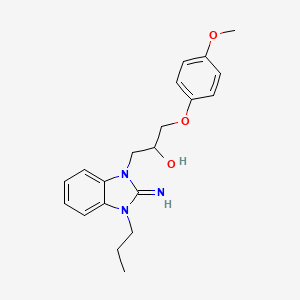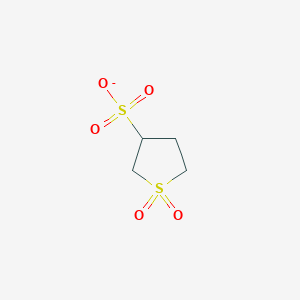![molecular formula C20H24BrNO4 B11612745 Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B11612745.png)
Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[221]HEPTANE-1-AMIDO}BENZOATE is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a trimethyl group, and an oxo group within its bicyclo[221]heptane framework
准备方法
The synthesis of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the bromine atom: Bromination of the bicyclic core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzoate group: The benzoate group is introduced through esterification, typically using ethyl alcohol and a suitable acid catalyst.
Amidation: The final step involves the formation of the amide bond, which can be achieved using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the trimethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reduction of the oxo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学研究应用
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.
相似化合物的比较
ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE can be compared with similar compounds such as:
2-Bromo-N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: This compound shares a similar bicyclic structure but differs in the functional groups attached.
4-Bromobenzotrifluoride: This compound contains a bromine atom and a trifluoromethyl group, making it structurally different but functionally similar in some reactions.
The uniqueness of ETHYL 4-{2-BROMO-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE lies in its combination of a bicyclic core with a benzoate group, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H24BrNO4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
ethyl 4-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24BrNO4/c1-5-26-16(24)12-6-8-13(9-7-12)22-17(25)20-11-10-19(4,18(20,2)3)15(23)14(20)21/h6-9,14H,5,10-11H2,1-4H3,(H,22,25) |
InChI 键 |
TVNMKWOJSULHBJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612673.png)

![ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612676.png)
![2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11612677.png)
![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
![13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11612703.png)
![{2-(4-methoxyphenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11612710.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11612716.png)
![3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11612722.png)
![ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11612725.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11612739.png)
![2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11612741.png)
